molecular formula C22H15ClN2O2S2 B2719859 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone CAS No. 478067-74-2

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone

Cat. No.: B2719859
CAS No.: 478067-74-2
M. Wt: 438.94
InChI Key: CRGGORWMHHYEMR-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone is a chemical compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry. This pyrimidine derivative, incorporating both sulfanyl and sulfone functional groups, is part of a class of compounds investigated for their potential as key intermediates in organic synthesis and for their biological activity. Its core pyrimidine structure is a privileged scaffold in drug discovery, often found in molecules designed to modulate enzymatic function. Compounds with structural similarities to 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone, such as those featuring chlorophenyl and pyrimidinyl sulfone groups, have been explored in pharmaceutical research for their potential as kinase inhibitors . Research into related anilinopyrimidine and pyrazolopyrimidine sulfone derivatives has highlighted their application in targeting enzymes like IKK (IκB kinase) and JAK (Janus kinase), which are critical in signaling pathways related to inflammation and oncology . Furthermore, structurally complex sulfone derivatives have been studied as potent and selective peripherally acting inverse agonists of the cannabinoid CB1 receptor, indicating potential in metabolic disorder research . Researchers value this compound for developing new synthetic methodologies and probing biological mechanisms. Notice: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. All information provided is for informational purposes only.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2S2/c23-17-11-13-18(14-12-17)28-22-20(29(26,27)19-9-5-2-6-10-19)15-24-21(25-22)16-7-3-1-4-8-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGGORWMHHYEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed amidation reactions under low carbon monoxide pressures and in the presence of an iodide salt . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, altering their function and activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Molecular Formula MW Key Substituents Functional Groups
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone C₂₄H₁₉ClN₂O₃S 450.94 4-chlorophenyl (sulfanyl), phenyl (sulfone) Sulfone, sulfanyl, chloro
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate C₂₁H₂₀N₂O₂S 388.46 4-methylphenyl (sulfanyl), ethyl ester (C-5) Ester, sulfanyl, methyl
4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid C₁₇H₁₀Cl₂N₂O₂S 377.25 2,4-dichlorophenyl (sulfanyl), carboxylic acid (C-5) Carboxylic acid, sulfanyl, Cl₂
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile C₂₆H₂₆N₃S₂ 460.64 Benzylsulfanyl (C-2), 4-methylphenylsulfanyl (C-4), pentyl (C-6), nitrile (C-5) Nitrile, sulfanyl, alkyl
Key Observations:

Substituent Diversity :

  • The target compound’s sulfone group distinguishes it from analogs with ester (), carboxylic acid (), or nitrile () functionalities. Sulfones are less reactive toward oxidation than sulfides, enhancing stability .
  • Chlorine Position : The single 4-chloro substituent on the phenyl ring in the target compound contrasts with the 2,4-dichloro substitution in , which increases electron-withdrawing effects and steric bulk.

In contrast, the sulfone (-SO₂-) group withdraws electrons, creating a polarized core . The carboxylic acid in introduces acidity (pKa ~4-5), enabling salt formation and solubility modulation, absent in the sulfone-based target compound.

Biological Implications: Compounds like the target and (listed under the Pesticides Act 1974) may share pesticidal applications due to sulfone/sulfanyl moieties interfering with enzyme activity in pests. The nitrile group in could enhance binding to metalloenzymes, differing from the sulfone’s role in non-covalent interactions .

Theoretical and Computational Insights

  • Density Functional Theory (DFT) : Studies using functionals like B3LYP () and Colle-Salvetti correlation models () predict the target compound’s electronic properties. For example, the sulfone’s electron-withdrawing nature lowers the pyrimidine ring’s HOMO energy, reducing susceptibility to electrophilic attack.
  • Wavefunction Analysis : Multiwfn () can compare charge distribution between the target and analogs, clarifying substituent effects on reactivity.

Biological Activity

4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone is a complex organic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

  • Molecular Formula : C17H13ClN2O2S2
  • Molecular Weight : 376.88 g/mol
  • CAS Number : 478067-74-2

The compound features a pyrimidine ring substituted with phenyl and chlorophenyl groups, contributing to its unique biological activity.

Biological Activities

The biological activities of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone have been extensively studied, revealing several pharmacological effects:

  • Antibacterial Activity :
    • The compound exhibits significant antibacterial properties against various strains, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties :
    • Research indicates that this compound has potential anticancer effects, particularly through the inhibition of cancer cell proliferation and induction of apoptosis in tumor cells . In vitro studies have demonstrated its activity against different cancer cell lines.
  • Enzyme Inhibition :
    • It has been found to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urea levels in the body .
  • Anti-inflammatory Effects :
    • The compound shows promise in reducing inflammation, which could be beneficial in treating inflammatory diseases . Its mechanism may involve the modulation of inflammatory cytokines.
  • Antidiabetic Activity :
    • Preliminary studies suggest hypoglycemic effects, indicating potential use in managing diabetes by regulating blood glucose levels .

The biological activity of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound can form covalent bonds with enzymes, altering their function and inhibiting their activity.
  • Signal Pathway Modulation : It may influence signaling pathways related to cell growth and apoptosis, particularly in cancer cells.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antibacterial Study :
    • A study conducted on synthesized derivatives demonstrated that compounds similar to 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Research :
    • In vitro experiments indicated that the compound could reduce cell viability in human breast cancer cells by inducing apoptosis via the mitochondrial pathway .
  • Enzyme Inhibition Analysis :
    • A detailed analysis showed that the compound effectively inhibited AChE activity, suggesting potential applications in treating Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessTarget/MechanismReference
AntibacterialHighGram-positive & Gram-negative bacteria
AnticancerModerateCancer cell lines (induction of apoptosis)
Enzyme InhibitionSignificantAcetylcholinesterase (AChE)
Anti-inflammatoryNotableCytokine modulation
AntidiabeticPromisingBlood glucose regulation

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for synthesizing and handling 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile intermediates or sulfone derivatives. For waste management, segregate halogenated organic waste (e.g., chlorophenyl byproducts) from non-halogenated solvents and dispose via certified hazardous waste services to mitigate environmental contamination .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^13C-NMR spectra to verify substituent positions (e.g., sulfanyl and sulfone groups).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]+ ion).
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond connectivity, as demonstrated in analogous pyrimidine derivatives .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the compound’s biological activity while minimizing confounding variables?

  • Methodological Answer :

  • Randomized Block Designs : Assign treatments (e.g., varying concentrations of the compound) to randomized blocks to control for spatial or temporal variability in biological assays .
  • Dose-Response Curves : Include at least five concentrations (e.g., 0.1–100 µM) with triplicate measurements to assess EC50/IC50 values. Use positive controls (e.g., known kinase inhibitors for enzyme inhibition studies).
  • Blinding : Implement double-blind protocols during data collection to reduce observer bias .

Q. What strategies resolve contradictions in reported environmental fate data for sulfone-containing pyrimidines?

  • Methodological Answer :

  • Comparative Partitioning Studies : Measure octanol-water (log P) and soil sorption coefficients (Kd) under controlled pH/temperature conditions to clarify discrepancies in environmental persistence .
  • Degradation Pathways : Use LC-MS/MS to identify abiotic (e.g., hydrolysis) and biotic (e.g., microbial) degradation products. Cross-validate findings with computational models (e.g., QSAR for half-life predictions).

Q. How can researchers optimize synthetic yields of this compound while minimizing side reactions?

  • Methodological Answer :

  • Reaction Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C ratios).
  • Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the target compound from sulfoxide or disulfide byproducts .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with Post-Hoc Tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons). Report confidence intervals (95% CI) for EC50 values .

Q. How should crystallographic data be interpreted to resolve ambiguities in molecular conformation?

  • Methodological Answer :

  • Thermal Ellipsoid Analysis : Assess atomic displacement parameters (ADPs) to distinguish static disorder from dynamic motion in the crystal lattice.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs, as seen in fluorophenyl-pyridine analogs .

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